An In-depth Technical Guide to the Core Basic Properties and Structure of 2-(Piperidin-2-yl)piperidine
An In-depth Technical Guide to the Core Basic Properties and Structure of 2-(Piperidin-2-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-2-yl)piperidine, also known as 2,2'-bipiperidine, is a saturated heterocyclic diamine with the chemical formula C₁₀H₂₀N₂. This compound, consisting of two piperidine rings linked at the 2-position, presents a scaffold of significant interest in medicinal chemistry and drug development. Its structural features, including the presence of two basic nitrogen atoms and the potential for stereoisomerism, offer a versatile platform for the design of novel therapeutic agents and ligands for coordination chemistry. This guide provides a comprehensive overview of the core basic properties and structural aspects of 2,2'-bipiperidine, intended to serve as a foundational resource for researchers in the field.
Physicochemical and Basic Properties
A theoretical study on monoprotonated bipiperidine derivatives suggests that the pKa values are influenced by the conformation of the molecule and the solvent environment. For instance, monoprotonated bipiperidine is predicted to have a pKa of 12.8 in water.[1] The second pKa value is expected to be lower due to the electrostatic repulsion of the two positively charged nitrogen atoms in the diprotonated species.
The solubility of 2,2'-bipiperidine is influenced by its polarity and the ability of its nitrogen atoms to form hydrogen bonds. It is expected to be soluble in organic solvents and to have some solubility in water, which can be significantly increased upon protonation to form salts.
Table 1: Physicochemical and Basic Properties of 2,2'-Bipiperidine
| Property | Value | Source/Comment |
| IUPAC Name | 2-(Piperidin-2-yl)piperidine | --- |
| Synonyms | 2,2'-Bipiperidine | --- |
| CAS Number | 531-67-9 | [2][3] |
| Molecular Formula | C₁₀H₂₀N₂ | [2][3] |
| Molecular Weight | 168.28 g/mol | [2][3] |
| Appearance | White to almost white powder or lump | [2][3] |
| Melting Point | 30 °C | [2][3] |
| Boiling Point | 93 °C at 2 mmHg | [2][3] |
| pKa₁ (predicted) | ~12.8 (in H₂O for monoprotonated species) | [1] (Computational study) |
| pKa₂ (predicted) | Lower than pKa₁ | Theoretical consideration |
| Solubility | Soluble in organic solvents; sparingly soluble in water. | Inferred from structure |
Structural Elucidation
The structure of 2,2'-bipiperidine is characterized by the presence of two chiral centers at the C2 and C2' positions. This gives rise to three possible stereoisomers: a pair of enantiomers, (2R,2'R)- and (2S,2'S)-bipiperidine, and a meso compound, (2R,2'S)-bipiperidine. The relative stereochemistry of these isomers significantly influences their three-dimensional shape and, consequently, their biological activity and interaction with other molecules.
Conformational Analysis
Each piperidine ring in 2,2'-bipiperidine can adopt a chair conformation, which is the most stable arrangement. The relative orientation of the two piperidine rings is determined by the rotation around the C2-C2' bond. The interplay between the chair conformations of the individual rings and the rotation around the central bond leads to a complex conformational landscape.
Computational studies on N-acylpiperidines suggest that substituents at the 2-position can have a significant impact on the conformational preference, with the axial orientation sometimes being favored due to allylic strain.[4] For 2,2'-bipiperidine, the conformational equilibrium will be influenced by steric interactions between the two rings and the potential for intramolecular hydrogen bonding between the N-H of one ring and the nitrogen of the other.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a general method for determining the pKa values of a diamine like 2,2'-bipiperidine.
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Sample Preparation: Prepare a solution of 2,2'-bipiperidine of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is low.
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Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the 2,2'-bipiperidine solution in a beaker with a magnetic stirrer and immerse the pH electrode.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small increments and record the pH after each addition, allowing the solution to equilibrate.
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Data Analysis: Plot the pH of the solution against the volume of titrant added. The two equivalence points, corresponding to the protonation of the two nitrogen atoms, will be observed as inflection points in the titration curve. The pKa values are determined from the pH at the half-equivalence points.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of 2,2'-bipiperidine and its stereoisomers.
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Sample Preparation: Dissolve a small amount of the purified 2,2'-bipiperidine isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O with acidification).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed structural analysis, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
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Spectral Analysis:
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¹H NMR: The chemical shifts, coupling constants, and multiplicities of the proton signals will provide information about the connectivity and stereochemistry of the molecule. The protons on the carbon atoms adjacent to the nitrogen atoms will typically appear as multiplets in the downfield region.
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¹³C NMR: The number of signals in the ¹³C NMR spectrum will indicate the symmetry of the molecule. The chemical shifts of the carbon atoms will be influenced by their local electronic environment.
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2D NMR: COSY spectra will reveal proton-proton couplings, helping to establish the spin systems within the piperidine rings. HSQC and HMBC spectra will correlate proton and carbon signals, allowing for the unambiguous assignment of all ¹H and ¹³C resonances.
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Structure Determination by X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.
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Crystal Growth: Grow single crystals of a 2,2'-bipiperidine stereoisomer or a salt thereof from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.
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Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
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Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure. The resulting crystallographic data will provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.
Relevance in Drug Development
The 2,2'-bipiperidine scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. For example, certain bipiperidine derivatives have been explored as kinase inhibitors for potential use in cancer therapy.[5] The two nitrogen atoms can act as hydrogen bond acceptors or can be protonated to interact with negatively charged residues in biological targets. The stereochemistry of the 2,2'-bipiperidine core is crucial for determining the spatial orientation of substituents, which in turn dictates the binding affinity and selectivity for a particular biological target.
Conclusion
2-(Piperidin-2-yl)piperidine, or 2,2'-bipiperidine, is a structurally intriguing molecule with significant potential in medicinal chemistry. While comprehensive experimental data on its basic properties and the specific characteristics of its stereoisomers are still emerging, this guide provides a solid foundation based on available information and theoretical principles. The detailed experimental protocols outlined herein offer a roadmap for researchers to further characterize this promising scaffold. A deeper understanding of the structure-property relationships of 2,2'-bipiperidine and its derivatives will undoubtedly pave the way for the development of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111217814A - Bipiperidine derivative and application thereof as antitumor drug - Google Patents [patents.google.com]
